Sourcing the wrong dichloro-chloroethoxy benzene isomer causes total synthesis failure in SDHI fungicide production. 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene (CAS 53491-29-5) provides the exact 1,3-dichloro-2-oxy geometry mandatory for Benzovindiflupyr's bicyclic amine fragment.
Ensure zero-yield risk is eliminated.
1,3-Dichloro-2-(2-chloro-ethoxy)-benzene (CAS 53491-29-5) is a chlorinated aromatic ether. Its primary industrial and research value lies in its function as a structurally crucial intermediate for the synthesis of highly active agrochemicals. Specifically, it serves as a key building block for producing pyrazole carboxamide fungicides, a class of compounds that act as succinate dehydrogenase inhibitors (SDHI). The precise arrangement of its chloro- and chloroethoxy-substituents is fundamental to its utility in multi-step synthetic pathways leading to complex, high-value active ingredients like Benzovindiflupyr.
The utility of 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene is dictated by its precise molecular geometry. Attempting to substitute this compound with other dichlorinated phenyl chloroethyl ether isomers, such as a 1,4-dichloro or 2,4-dichloro variant, will result in complete synthesis failure for target molecules like Benzovindiflupyr. The 1,3-dichloro-2-oxy substitution pattern is essential for directing subsequent reactions that form the required bicyclic amine fragment of the final active ingredient. Procuring a material with isomeric impurities or an incorrect substitution pattern introduces precursors that are incompatible with the established reaction cascade, leading to zero yield of the desired product and significant material waste.
1,3-Dichloro-2-(2-chloro-ethoxy)-benzene is the specific precursor required to construct the N-(9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl) fragment of the potent SDHI fungicide Benzovindiflupyr. Alternative synthetic routes to this amine fragment, such as those starting from 5-chloro-1,2,3,4-tetrahydro-1,4-methano-naphthalen-9-one, involve a different series of chemical transformations. The use of this compound provides a direct route to the necessary 2,6-dichloroaniline derivative core, a structural motif critical for the final product's bioactivity.
| Evidence Dimension | Structural Requirement for Target Synthesis |
| Target Compound Data | Provides the necessary 1,3-dichloro-2-oxy substitution pattern required for the Benzovindiflupyr amine fragment. |
| Comparator Or Baseline | Other dichlorinated isomers (e.g., 1,4-dichloro or 2,4-dichloro analogs). |
| Quantified Difference | Absolute Requirement. The use of incorrect isomers results in the formation of the wrong product. |
| Conditions | Multi-step synthesis of the amine portion of Benzovindiflupyr. |
Procuring the correct, structurally-defined precursor is non-negotiable for achieving any yield of the target high-value agrochemical.
This compound is identified as a key intermediate in the synthesis of Benzovindiflupyr, a commercially significant fungicide active ingredient. Benzovindiflupyr itself is the subject of numerous patents covering its use in synergistic fungicidal compositions with other agents like Difenoconazole, Azoxystrobin, and Boscalid. This establishes a clear line from the procurement of CAS 53491-29-5 to the manufacturing of legally protected, high-performance agricultural products.
| Evidence Dimension | Relevance to Patented End-Products |
| Target Compound Data | Serves as a precursor to Benzovindiflupyr, an active ingredient featured in multiple fungicidal composition patents. |
| Comparator Or Baseline | Generic chlorinated building blocks not specified in the synthesis of this class of patented fungicides. |
| Quantified Difference | Documented relevance in the patent landscape for a top-tier fungicide vs. no documented relevance. |
| Conditions | Development and manufacturing of proprietary agrochemical formulations. |
Ensures that R&D and manufacturing efforts are aligned with established, commercially-protected technologies, justifying the procurement of a specific, rather than generic, intermediate.
The primary and most validated use is as a starting material in the industrial synthesis of Benzovindiflupyr (Solatenol). Its specific structure is a non-negotiable requirement for forming the amine component that is ultimately coupled with the pyrazole-4-carbonyl chloride fragment to yield the final active ingredient.
For research and development programs aiming to create next-generation SDHI fungicides, this compound serves as a validated starting point. Using it as a core building block allows researchers to synthesize novel analogs based on the proven Benzovindiflupyr scaffold, reducing uncertainty in the initial synthetic steps and focusing efforts on novel functionalization.